N1-Cyclopentylbenzene-1,2-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

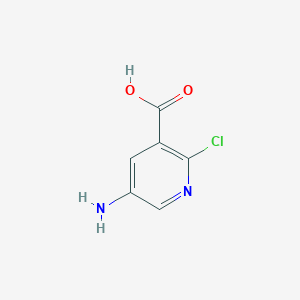

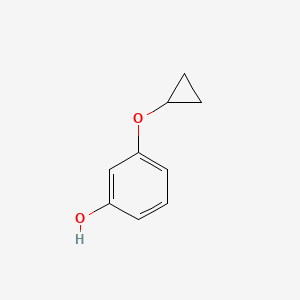

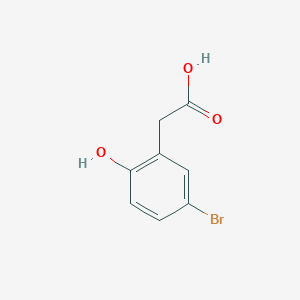

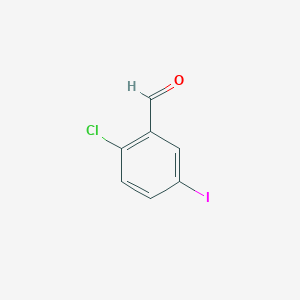

N1-Cyclopentylbenzene-1,2-diamine is a compound that can be inferred to have a cyclopentyl group attached to a benzene ring which is further substituted with two amine groups at the 1 and 2 positions. While the provided papers do not directly discuss N1-Cyclopentylbenzene-1,2-diamine, they do provide insights into the synthesis, structure, and properties of related diamine compounds, which can be used to infer potential characteristics of N1-Cyclopentylbenzene-1,2-diamine.

Synthesis Analysis

The synthesis of diamine compounds is a topic of interest due to their applications in various fields. For instance, the oxidative cyclization of N-acetyltryptamine using iodobenzene diacetate (PIDA) leads to the formation of a hexahydropyrrolo[2,3-b]indol derivative, which can be further derivatized to synthesize natural products . Another approach involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst, leading to orthogonally protected diamines . Additionally, N,N'-dialkylated derivatives of cyclohexane-1,2-diamines have been synthesized and used as asymmetric ligands and organocatalysts . These methods highlight the versatility in synthesizing diamine compounds, which could be applicable to the synthesis of N1-Cyclopentylbenzene-1,2-diamine.

Molecular Structure Analysis

The molecular structure of diamine compounds can be quite complex. For example, the crystal structure of a 1:1 complex formed between N,N,N',N'-tetramethyl-P-phenylenediamine and 1,2,4,5-tetracyanobenzene shows no usual π-π interaction but indicates n-π interaction between the nitrogen atoms of the donor and the cyano groups of the acceptor . The importance of C–H∙∙∙N, C–H∙∙∙π, and π∙∙∙π interactions in the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has also been demonstrated . These studies suggest that similar interactions could be expected in the crystal structure of N1-Cyclopentylbenzene-1,2-diamine.

Chemical Reactions Analysis

Diamines participate in various chemical reactions due to their two amine functionalities. The synthesis of Schiff bases from diamines, as seen in the preparation of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, is one such reaction . These Schiff bases can further react to form metal complexes with different properties. The reactivity of diamines can be influenced by the nature of substituents on the benzene ring or the cyclohexane moiety, which would also be relevant for N1-Cyclopentylbenzene-1,2-diamine.

Physical and Chemical Properties Analysis

The physical and chemical properties of diamines can vary widely. For instance, the electrochemical properties of metal complexes derived from diamines are dependent on reversible, irreversible, and quasi-reversible redox waves . The thermal and electrochemical studies of such complexes provide insights into their stability and reactivity . The crystal packing and intermolecular interactions, as discussed in the context of isomeric diamines, also influence the physical properties of these compounds . These aspects would be important to consider when analyzing the properties of N1-Cyclopentylbenzene-1,2-diamine.

Applications De Recherche Scientifique

Application in Chemical Synthesis

- Field : Chemical Synthesis

- Summary of Application : N1-Cyclopentylbenzene-1,2-diamine is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research being conducted. Unfortunately, the specific details are not available in the sources I found .

Application in the Synthesis of N-Arylbenzene-1,2-diamines

- Field : Organic Chemistry

- Summary of Application : N1-Cyclopentylbenzene-1,2-diamine can be used in the solvent-controllable photoreaction of 4-methoxyazobenzenes to afford N-arylbenzene-1,2-diamines .

- Methods of Application : The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .

- Results or Outcomes : The study demonstrated a method for the selective synthesis of N-arylbenzene-1,2-diamines .

Application in Asymmetric Catalysis

- Field : Organic Chemistry

- Summary of Application : N1-Cyclopentylbenzene-1,2-diamine can be used in the synthesis of N′-monofunctionalised TsDPEN derivatives, which have applications in asymmetric catalysis .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research being conducted. Unfortunately, the specific details are not available in the sources I found .

Application in the Synthesis of Benzimidazole Derivatives

- Field : Organic Chemistry

- Summary of Application : N1-Cyclopentylbenzene-1,2-diamine can be used in the synthesis of benzimidazole derivatives .

- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research being conducted. Unfortunately, the specific details are not available in the sources I found .

Safety And Hazards

The safety information for N1-Cyclopentylbenzene-1,2-diamine includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .

Orientations Futures

Given the prevalence of the 1,2-diamine structures, it seems likely that they will find extensive application in the construction of natural products and drug molecules in the near future . The synthesis of 1,2-diamines, such as N1-Cyclopentylbenzene-1,2-diamine, is an appealing yet challenging approach due to the inhibitory effect of the diamine products to transition metal catalysts and the difficulty in controlling reaction diastereoselectivity and regioselectivity .

Relevant Papers The papers that were analyzed for this response include “Practical and stereoselective electrocatalytic 1,2-diamination of alkenes” published in Nature Communications and “Metal-catalysed 1,2-diamination reactions” published in Nature Chemistry .

Propriétés

IUPAC Name |

2-N-cyclopentylbenzene-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6,12H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWKHLNTXRMLLEJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC2=CC=CC=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-Cyclopentylbenzene-1,2-diamine | |

CAS RN |

600725-69-7 |

Source

|

| Record name | 1-N-cyclopentylbenzene-1.2-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)